molecular formula C12H17NO3 B1299066 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid CAS No. 299920-95-9

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1299066
CAS No.: 299920-95-9
M. Wt: 223.27 g/mol
InChI Key: JTYSYYIVQNSMAN-UHFFFAOYSA-N
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Description

Historical Context of Furan-Derived Compounds

Furan chemistry traces its origins to the late 18th century, when Carl Wilhelm Scheele first isolated 2-furoic acid from pyro-mucic acid in 1780. This discovery marked the beginning of systematic exploration into furan derivatives, which gained momentum with Johann Wolfgang Döbereiner’s characterization of furfural in 1831. Over the next century, advancements in synthetic methodologies enabled the development of diverse furan-based structures, including substituted carboxylic acids. The compound 5-methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS: 299920-95-9) emerged as part of this lineage, first documented in PubChem in 2005. Its synthesis reflects the convergence of furan chemistry with piperidine modifications, a strategy popularized in the late 20th century for enhancing bioactive molecule design.

Significance in Heterocyclic Chemistry

Furan’s aromaticity, derived from partial delocalization of the oxygen lone pair, makes it a versatile scaffold in heterocyclic chemistry. The incorporation of a piperidin-1-ylmethyl group at the 4-position of the furan ring introduces steric and electronic effects that modulate reactivity. Key structural features of this compound include:

Property Value
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Predicted Boiling Point 348.1 ± 42.0 °C
Predicted pKa 3.22 ± 0.16
Aromatic Substituents Methyl (C5), Piperidinylmethyl (C4)

The piperidine moiety enhances solubility in polar solvents while the furan-carboxylic acid group enables participation in hydrogen bonding and metal coordination. This dual functionality positions the compound as a valuable intermediate in synthesizing pharmacologically active agents, such as kinase inhibitors and antimicrobials.

Position in Contemporary Research

Recent studies highlight the compound’s relevance in multiple domains:

  • Medicinal Chemistry : As a furan-piperidine hybrid, it serves as a precursor in designing molecules with antiproliferative activity. For example, analogs of this structure have demonstrated tubulin polymerization inhibition, a mechanism critical in cancer therapy.
  • Sustainable Chemistry : Furan derivatives are increasingly synthesized from biomass-derived feedstocks, aligning with green chemistry principles. While direct applications of this compound in sustainability are still exploratory, its structural similarity to furfural-based polymers suggests potential in bio-based material science.
  • Catalysis : The compound’s carboxylic acid group facilitates its use in asymmetric catalysis, particularly in multicomponent reactions involving amines and carbonyl compounds.

Ongoing research focuses on optimizing its synthetic pathways—such as Friedel-Crafts alkylation or Paal-Knorr cyclization—to improve yield and scalability. Computational studies also explore its conformational flexibility, with molecular dynamics simulations revealing stable binding poses in enzyme active sites.

Properties

IUPAC Name

5-methyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-10(7-11(16-9)12(14)15)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYSYYIVQNSMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355480
Record name 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299920-95-9
Record name 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps in Synthesis

  • Formation of the Furan Ring :

    • The furan ring can be synthesized via cyclization reactions involving precursors like aldehydes or ketones with suitable reagents (e.g., acids or bases).
    • Methyl substitution at the 5-position is achieved using methylating agents during or after cyclization.
  • Attachment of the Piperidine Moiety :

    • Piperidine derivatives are introduced through nucleophilic substitution or reductive amination.
    • A methyl linker is added using alkyl halides or similar reagents, ensuring the correct positioning at the 4-position.
  • Carboxylic Acid Functionalization :

    • The carboxylic acid group at the 2-position is introduced via oxidation reactions or by using carboxylated precursors during furan ring formation.

Reaction Conditions

The synthesis requires careful optimization of reaction parameters:

Step Reaction Conditions
Furan Ring Formation Cyclization at elevated temperatures (50–100°C) in polar solvents (e.g., ethanol or acetonitrile).
Piperidine Attachment Reductive amination under hydrogen gas with catalysts like palladium on carbon.
Carboxylic Acid Addition Oxidation using reagents like potassium permanganate or chromium trioxide in acidic media.

Reagents and Solvents

The following table summarizes key reagents and solvents used in different steps:

Step Reagents Solvents
Furan Ring Formation Aldehydes, acids, methylating agents Ethanol, acetonitrile
Piperidine Attachment Piperidine derivatives, alkyl halides Methanol, dichloromethane
Carboxylic Acid Addition Oxidizing agents (e.g., KMnO₄, CrO₃) Water, acetone

Challenges in Synthesis

  • Purity Control : Impurities can arise from incomplete reactions or side reactions involving the furan ring.
  • Yield Optimization : Achieving high yields requires precise stoichiometric control and efficient catalysts.
  • Stability Issues : The compound's sensitivity to heat and light necessitates controlled storage conditions.

Summary Table: Synthetic Overview

Step Process Description
Furan Ring Formation Cyclization of aldehydes/ketones with acids or bases; methylation at the 5-position.
Piperidine Attachment Nucleophilic substitution or reductive amination; addition of methyl linker at the 4-position.
Carboxylic Acid Addition Oxidation reaction to introduce carboxylic acid functionality at the furan's 2-position.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-Methyl-4-piperidin-1-ylmethyl-furan-2-methanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
Research indicates that 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid exhibits various biological activities that may be harnessed for therapeutic applications. Its unique structure may lead to the development of new therapeutic agents targeting diseases such as bacterial infections and possibly cancer.

Biological Activity Studies
Preliminary data from bioactivity assessments suggest that this compound interacts with multiple biological pathways, indicating versatility in its pharmacological effects. Studies have shown that modifications to its structure can enhance its inhibitory potency against specific enzymes, such as β-lactamases, which are critical in antibiotic resistance .

Inhibition of β-Lactamase Enzymes

A focused library of compounds including derivatives of this compound was designed to target the carboxylate-binding pocket of β-lactamase enzymes. The carboxylic acid group was found to be essential for the inhibition of these enzymes, validating the importance of this compound in addressing antibiotic resistance .

Structure-Activity Relationship (SAR) Studies

A study explored the SAR of furan-containing inhibitors, demonstrating that modifications to the piperidine group significantly affected inhibitory activity against various biological targets. For instance, substituting different groups on the furan ring altered the IC50 values, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can enhance binding affinity and specificity, while the furan ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Furan Backbone vs. Heterocyclic Variants

  • Target Compound: Features a furan ring with a carboxylic acid group (position 2), methyl (position 5), and piperidinylmethyl (position 4).
  • Piperazine Derivatives : Compounds like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) lack a furan backbone but incorporate piperazine, a common scaffold in drug design for solubility and hydrogen-bonding capabilities .

Substituent Positioning and Bioactivity

  • Positional Isomerism : The target compound differs from CAS 883543-32-6 in substituent placement (methyl at position 5 vs. piperidinylmethyl at position 5). Such positional changes significantly alter electronic distribution, solubility, and receptor interactions .

Biological Activity

5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid (CAS No. 299920-95-9) is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it has been reported to inhibit the proliferation of several cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these effects range from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. For example, it has been shown to inhibit enzymes associated with the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential for the bacterial cell wall .
  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerMDA-MB-231 (breast cancer)25
AnticancerOVCAR-3 (ovarian cancer)30

Q & A

Q. How can researchers optimize the synthesis of 5-methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid to improve yield and purity?

Methodological Answer: Synthetic optimization involves multi-step protocols, such as cyclocondensation reactions (e.g., using DMF-DMA and phenylhydrazine as in pyrazole-carboxylic acid derivatives ). Key parameters include:

  • Temperature control : Reactions at 40–100°C under inert atmospheres minimize side reactions (e.g., palladium-catalyzed coupling steps) .
  • Purification : Use recrystallization or column chromatography to isolate the compound. For acidic derivatives, adjust pH during extraction to enhance purity .
  • Catalyst selection : Palladium diacetate with tert-butyl XPhos improves coupling efficiency in multi-step syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, piperidine N-H stretches) .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at δ 2.1–2.3 ppm, furan protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]+ for C₁₂H₁₇NO₃: 234.11) .

Q. How can researchers assess its solubility and stability for biological assays?

Methodological Answer:

  • Solubility screening : Test in DMSO, PBS, and ethanol at concentrations ≤10 mM. Adjust pH to stabilize the carboxylic acid group .
  • Stability studies : Use HPLC to monitor degradation under UV light, heat (37°C), or varying pH (3–9) over 24–72 hours .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results in enzyme inhibition assays?

Methodological Answer: Contradictions often arise from:

  • Binding mode variability : Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with enzyme active sites. For example, piperidine methyl groups may sterically hinder binding .
  • Assay conditions : Differences in buffer ionic strength (e.g., 50 mM Tris vs. PBS) or co-solvents (e.g., DMSO >1% v/v) alter enzyme kinetics .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed furan rings) that antagonize activity .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with biological activity. Piperidine’s basicity (pKa ~10.5) may influence membrane permeability .
  • MD simulations : Analyze ligand-receptor dynamics over 100 ns trajectories to optimize substituent positions (e.g., methyl vs. ethyl groups) .
  • ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 interactions .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-response normalization : Use Hill equation modeling to compare IC₅₀ values, accounting for variations in cell viability assays (MTT vs. ATP-based) .
  • Cell-line specificity : Test in primary vs. immortalized lines (e.g., HEK293 vs. HepG2) to identify metabolism-dependent toxicity .
  • ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress as a secondary toxicity mechanism .

Data Contradiction Analysis

Q. Why do solubility predictions (LogP) conflict with experimental observations?

Methodological Answer:

  • LogP limitations : Calculated LogP (e.g., XLogP3 ~1.5) may not account for hydrogen bonding from the piperidine and carboxylic acid groups. Experimental shake-flask methods (octanol/water) are more reliable .
  • Counterion effects : Salt forms (e.g., HCl vs. sodium salts) dramatically alter solubility. Characterize via XRPD to confirm crystalline vs. amorphous states .

Q. How to address inconsistencies in reported synthetic yields?

Methodological Answer:

  • Reaction monitoring : Use in-situ FT-IR or GC-MS to identify intermediates (e.g., ester hydrolysis inefficiency in step 2 of multi-step syntheses) .
  • Scale-dependent effects : Pilot-scale reactions (≥10 g) may require adjusted catalyst loading (e.g., 5 mol% Pd vs. 2 mol% in small-scale) .

Experimental Design Recommendations

Q. Designing a robust SAR study for this compound

  • Variable substituents : Synthesize derivatives with modified piperidine (e.g., morpholine replacement) or furan methyl groups .
  • Control experiments : Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) to validate assay sensitivity .

Q. Validating target engagement in cellular models

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., kinases) and assess loss of compound efficacy .

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